5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide
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Overview
Description
5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple halogen atoms and aromatic rings, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide typically involves multiple steps, including halogenation, sulfonylation, and amination reactions. The process begins with the halogenation of benzene derivatives to introduce bromine and chlorine atoms. This is followed by the sulfonylation of the aromatic ring using sulfonyl chlorides under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Major Products
The major products formed from these reactions include quinones, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s halogenated aromatic rings allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-galactosaminide: Used as a histochemical substrate for enzyme assays.
5-Bromo-4-chloro-3-indolyl N-acetyl-β-D-glucosaminide: Another histochemical substrate with similar applications.
Uniqueness
What sets 5-bromo-N-{3-chloro-4-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-{[(4-chlorophenyl)sulfonyl]amino}benzamide apart is its complex structure, which provides multiple sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various research and industrial applications .
Properties
CAS No. |
327169-45-9 |
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Molecular Formula |
C29H18BrCl3N2O4S |
Molecular Weight |
676.8 g/mol |
IUPAC Name |
5-bromo-N-[3-chloro-4-(1-chloronaphthalen-2-yl)oxyphenyl]-2-[(4-chlorophenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C29H18BrCl3N2O4S/c30-18-6-12-25(35-40(37,38)21-10-7-19(31)8-11-21)23(15-18)29(36)34-20-9-14-26(24(32)16-20)39-27-13-5-17-3-1-2-4-22(17)28(27)33/h1-16,35H,(H,34,36) |
InChI Key |
LQXAESANZLBEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)OC3=C(C=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)NS(=O)(=O)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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